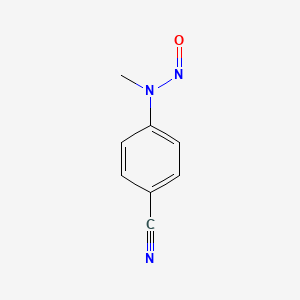

N-(4-Cyanophenyl)-N-methylnitrous amide

描述

N-(4-Cyanophenyl)-N-methylnitrous amide is a nitrosated aromatic amide characterized by a 4-cyanophenyl group attached to a methylnitrous amide moiety. The electron-withdrawing cyano group (-CN) at the para position influences its electronic properties, solubility, and reactivity, distinguishing it from analogs with other substituents .

属性

CAS 编号 |

18600-48-1 |

|---|---|

分子式 |

C8H7N3O |

分子量 |

161.16 g/mol |

IUPAC 名称 |

N-(4-cyanophenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C8H7N3O/c1-11(10-12)8-4-2-7(6-9)3-5-8/h2-5H,1H3 |

InChI 键 |

MDJUKCDPXOEHGA-UHFFFAOYSA-N |

规范 SMILES |

CN(C1=CC=C(C=C1)C#N)N=O |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound primarily involves the reaction of an appropriate aniline derivative, specifically 4-aminobenzonitrile, with nitrous acid or related nitrosating agents under carefully controlled conditions of temperature and pH. This approach ensures selective nitrosation on the nitrogen atom, yielding the nitrous amide functionality without overreaction or decomposition.

Detailed Synthetic Procedure

A representative synthesis can be summarized as follows:

- Starting Materials : 4-Aminobenzonitrile (4-cyanophenyl amine) and methylating agents.

- Nitrosation Step : The aniline derivative is treated with nitrous acid generated in situ from sodium nitrite and a mineral acid (commonly HCl) at low temperatures (0–5 °C) to form the N-nitroso intermediate.

- Methylation Step : Subsequent methylation of the nitroso intermediate is achieved using methylating agents such as methylboronic acid or methyl iodide under mild conditions to afford this compound.

- Reaction Conditions : The reaction is typically performed in an organic solvent such as toluene or acetonitrile, with strict control of temperature and pH to maximize yield and purity.

This method avoids the use of transition metals and harsh reagents, providing a cleaner reaction profile and minimizing hazardous by-products.

Transition-Metal-Free Synthesis Using Boronic Acids

Recent advances have demonstrated the efficient synthesis of N-methyl aromatic amines, including nitroso derivatives, via transition-metal-free coupling of nitrosoarenes with methylboronic acid in the presence of triethyl phosphite as a promoter. This method proceeds rapidly at room temperature (20 minutes) in toluene without the need for anhydrous conditions or bases.

- Mechanism : The triethyl phosphite facilitates the coupling of the nitroso group with the methylboronic acid, yielding the N-methylated nitroso compound.

- Advantages : High selectivity for mono-N-methylation, avoidance of overmethylation, and mild reaction conditions.

- Yields : Reported yields for similar nitroso compounds range from 31% to 82%, indicating good efficiency.

This approach is applicable to substrates bearing sensitive functional groups such as nitriles, making it suitable for synthesizing this compound.

Synthesis Overview Table

| Parameter | Details |

|---|---|

| CAS Number | 18600-48-1 |

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | This compound |

| Key Starting Material | 4-Aminobenzonitrile |

| Nitrosating Agent | Nitrous acid (in situ from NaNO2 and HCl) |

| Methylating Agent | Methylboronic acid or methyl iodide |

| Solvent | Toluene, acetonitrile |

| Temperature | 0–25 °C (low temperature for nitrosation, RT for methylation) |

| Reaction Time | 20 minutes (for methylation step) |

| Catalyst/Promoter | Triethyl phosphite (for boronic acid method) |

| Yield Range | 31–82% (similar nitroso compounds) |

| Purification | Flash column chromatography |

Research Findings and Analysis

Selectivity and Yield

- The transition-metal-free method using methylboronic acid and triethyl phosphite achieves selective mono-N-methylation of nitrosoarenes, avoiding overmethylation which is a common challenge due to increased nucleophilicity after methylation.

- The mild conditions preserve sensitive functional groups such as the cyano group on the phenyl ring.

- The reaction proceeds rapidly at room temperature, making it suitable for scale-up and industrial applications.

Reaction Mechanism Insights

- The nitroso group on the aromatic ring acts as an electrophilic site for nucleophilic attack by the methyl group transferred from methylboronic acid.

- Triethyl phosphite likely acts as a Lewis base to facilitate the transfer and stabilize intermediates.

- The by-products, triethyl phosphate and boric acid, are low in toxicity, aligning with green chemistry principles.

Comparison with Traditional Methods

| Aspect | Traditional Nitrosation + Methylation | Boronic Acid / Triethyl Phosphite Method |

|---|---|---|

| Use of Transition Metals | Often required (Pd, Cu) | Not required |

| Reaction Time | Several hours | 20 minutes |

| Temperature | Often elevated | Room temperature |

| Overmethylation Risk | High, requires protection/deprotection steps | Low, selective mono-methylation |

| Toxic By-products | Possible hazardous waste | Low toxicity by-products (triethyl phosphate) |

| Functional Group Tolerance | Moderate | High, tolerates nitriles and other groups |

化学反应分析

Types of Reactions

N-(4-Cyanophenyl)-N-methylnitrous amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitrous amide group to an amine or hydroxylamine.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted cyanophenyl derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

N-(4-Cyanophenyl)-N-methylnitrous amide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(4-Cyanophenyl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the cyanophenyl group allows for strong binding interactions with target proteins, while the nitrous amide moiety can participate in redox reactions, influencing the compound’s overall activity.

相似化合物的比较

Structural Analogs and Substituent Effects

Key analogs differ in the substituent on the phenyl ring or the amide group:

Key Observations :

- Electron Effects: The cyano group (-CN) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (-OCH₃, electron-donating) or amino (-NH₂) groups. This impacts reactivity in electrophilic substitution and hydrogen-bonding interactions .

- Solubility: The polar -CN group enhances solubility in polar solvents (e.g., DMSO, ethanol) relative to methoxy or methyl analogs .

- Thermal Stability: Nitrous amides (e.g., target compound) exhibit lower thermal stability than acetamides due to the labile N-NO bond .

Physicochemical Properties

Notes:

- The target compound’s lower thermal stability compared to acetamides is attributed to the N-NO bond’s susceptibility to decomposition .

- The -CN group reduces logP compared to methoxy analogs, suggesting better aqueous solubility .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-Cyanophenyl)-N-methylnitrous amide, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via nitrosation of the parent secondary amine. For example, N-methyl-4-cyanoaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) in a polar aprotic solvent like dichloromethane at 0–5°C to suppress side reactions .

- Optimization :

- Temperature : Lower temperatures (0–5°C) minimize decomposition of the nitroso intermediate.

- Solvent : Dichloromethane or acetonitrile enhances solubility and stabilizes intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Expect a singlet for the N–CH₃ group at δ ~3.42 ppm (integration for 3H). Aromatic protons from the 4-cyanophenyl group appear as doublets (δ ~7.35–7.60 ppm, J = 8–9 Hz) .

- ¹³C NMR : The nitrosamine carbonyl (N–N=O) resonates at δ ~149–155 ppm. The cyano group (C≡N) appears at δ ~112–120 ppm .

- HRMS : Calculate exact mass for C₉H₈N₃O ([M+H]⁺: 180.1131). Deviation >2 ppm suggests impurities .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Stability : Nitrosamines are light- and heat-sensitive. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Monitor decomposition via periodic NMR or LC-MS; degradation products include secondary amines and nitro compounds .

Advanced Research Questions

Q. How do electronic effects of the 4-cyano substituent influence the reactivity of this compound in nucleophilic reactions?

- Electronic Analysis : The electron-withdrawing cyano group reduces electron density on the aromatic ring, stabilizing the nitrosamine moiety and increasing resistance to electrophilic attack. Computational studies (DFT) show a Hammett σₚ value of +0.66 for the cyano group, correlating with enhanced thermal stability .

- Reactivity : In SNAr reactions, the 4-cyano group directs nucleophiles to the meta position. Kinetic studies (UV-Vis monitoring) reveal slower reaction rates compared to electron-donating substituents (e.g., -OCH₃) .

Q. What strategies mitigate thermal degradation during high-temperature applications of this compound?

- Stabilization :

- Additives : Radical scavengers (e.g., BHT) at 0.1–1% w/w reduce oxidative decomposition.

- Solvent Choice : High-boiling solvents (e.g., DMF) minimize thermal stress.

- Kinetic Studies : TGA/DSC data show decomposition onset at ~150°C. Isothermal stability assays (120°C, 24h) confirm <5% degradation in argon .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : If ¹H NMR shows unexpected splitting (e.g., N–CH₃ triplet), consider:

Dynamic Effects : Restricted rotation about the N–N bond at low temperatures (VT-NMR at –40°C resolves splitting).

Impurities : LC-MS/MS identifies byproducts (e.g., nitro derivatives).

X-ray Crystallography : Resolves ambiguity by confirming bond lengths (e.g., N–N=O bond: ~1.34 Å) and dihedral angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。